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Compound of Interest

Compound Name: 2-Methyl-4-pentenal

Cat. No.: B1615568 Get Quote

This guide provides a comparative analysis of 2-Methyl-4-pentenal against other common

unsaturated aldehydes—acrolein, crotonaldehyde, and cinnamaldehyde. The comparison

focuses on chemical properties, reactivity, and biological toxicity, supported by available

experimental data, to assist researchers, scientists, and drug development professionals in

their work.

Overview of Compared Aldehydes
Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon

double bond conjugated to an aldehyde functional group. This structural feature renders them

electrophilic and highly reactive, capable of participating in reactions like Michael addition. This

reactivity is central to both their utility as synthetic intermediates and their biological effects,

which often involve covalent modification of cellular nucleophiles like protein cysteine residues.

2-Methyl-4-pentenal (CAS 5187-71-3): An unsaturated aldehyde found in some natural

products, such as kiwi fruit and lima beans.[1] It serves as a versatile intermediate in organic

synthesis, notably in the total synthesis of complex natural products like Epothilone B.[2]

Acrolein (CAS 107-02-8): The simplest unsaturated aldehyde, it is a highly toxic and volatile

liquid.[3][4] Acrolein is a ubiquitous environmental pollutant formed from the combustion of

organic materials, including in tobacco smoke and automobile exhaust.[3][5] It is used

industrially as a biocide and a precursor for other chemicals.[4]
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Crotonaldehyde (CAS 4170-30-3): A potent irritant and toxicant, crotonaldehyde is primarily

used as an intermediate in the synthesis of fine chemicals, such as the food preservative

sorbic acid and vitamin E.[6] It is also a product of combustion and is found in tobacco

smoke.[7]

Cinnamaldehyde (CAS 104-55-2): The primary component of cinnamon oil, responsible for

its characteristic flavor and aroma.[8] It is widely used in the food and fragrance industries

and has been studied for various therapeutic properties, including antimicrobial and anti-

inflammatory effects.[8]

Quantitative Data Comparison
The following tables summarize key quantitative data for the selected aldehydes.

Table 1: Physical and Chemical Properties
Property

2-Methyl-4-
pentenal

Acrolein
Crotonaldehyd
e

Cinnamaldehy
de

CAS Number 5187-71-3 107-02-8 4170-30-3 104-55-2

Molecular

Formula
C₆H₁₀O C₃H₄O C₄H₆O C₉H₈O

Molecular Weight 98.14 g/mol 56.06 g/mol 70.09 g/mol 132.16 g/mol

Boiling Point ~117 °C (est.) 52.7 °C 104 °C[6] 248 °C[9]

Density ~0.82 g/mL (est.) 0.84 g/mL 0.85 g/cm³[6] 1.05 g/mL[10]

Water Solubility
5208 mg/L (est.)

[11]
Soluble[4]

180 g/L (20 °C)

[6]

Slightly

Soluble[9]

Table 2: Acute Oral Toxicity Data
This table presents the median lethal dose (LD50) in rats, a common measure of acute toxicity.

A lower LD50 value indicates higher toxicity.
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Compound Oral LD50 (Rat)
Toxicity
Classification

Reference(s)

2-Methyl-4-pentenal Data not available - -

Acrolein 26 - 46 mg/kg Highly Toxic [4][12][13]

Crotonaldehyde 80 - 174 mg/kg Toxic [14][15]

Cinnamaldehyde 2220 mg/kg May be harmful [7][11][16][17][18]

Note: Specific, publicly available LD50 data for 2-Methyl-4-pentenal could not be identified. Its

structural similarity to other reactive aldehydes suggests that caution is warranted.

Mechanism of Action and Reactivity
The primary mechanism driving the biological activity of these compounds is their reactivity as

α,β-unsaturated aldehydes. They are potent electrophiles and readily undergo conjugate

(Michael) addition with biological nucleophiles, such as the thiol groups of cysteine residues in

proteins.

Nrf2-Keap1 Signaling Pathway Activation
This reactivity leads to the activation of the Keap1-Nrf2 signaling pathway, a critical cellular

defense mechanism against oxidative and electrophilic stress. Under normal conditions, the

transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which

facilitates its degradation. Electrophiles, such as unsaturated aldehydes, can covalently modify

specific cysteine sensors on Keap1.[8][9] This modification induces a conformational change in

Keap1, inhibiting its ability to target Nrf2 for degradation.[6][8] As a result, newly synthesized

Nrf2 can accumulate, translocate to the nucleus, and initiate the transcription of a suite of

antioxidant and cytoprotective genes.[3][10]

Caption: Activation of the Nrf2-Keap1 pathway by an unsaturated aldehyde.

Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT
Assay
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This protocol outlines a standard procedure to compare the cytotoxicity of the different

aldehydes on a cultured cell line (e.g., HepG2). The MTT assay is a colorimetric method that

measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]

Materials:

96-well cell culture plates

Cultured cells (e.g., HepG2) in appropriate growth medium

Unsaturated aldehydes (2-Methyl-4-pentenal, Acrolein, Crotonaldehyde, Cinnamaldehyde)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Phosphate-buffered saline (PBS)

Microplate reader (absorbance at 570 nm)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of

growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of each aldehyde in culture medium. Remove

the old medium from the wells and add 100 µL of the various aldehyde concentrations.

Include wells with medium only (blank) and cells with medium but no aldehyde (negative

control).

Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5%

CO₂.

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh

medium and 10 µL of the 5 mg/mL MTT solution to each well.[20][21]
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to

each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[21]

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate

reader.

Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot

viability versus aldehyde concentration to determine the IC50 (the concentration that inhibits

50% of cell viability) for each compound.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Protocol 2: Comparative Reactivity via Michael Addition
This protocol describes a general method to compare the electrophilic reactivity of the

aldehydes by monitoring their reaction with a model nucleophile, such as glutathione (GSH),

via UV-Vis spectrophotometry.

Materials:

UV-Vis spectrophotometer

Quartz cuvettes

Phosphate buffer (e.g., 100 mM, pH 7.4)

Glutathione (GSH) stock solution

Aldehyde stock solutions (in a suitable solvent like ethanol)

Procedure:

Reaction Setup: In a cuvette, add phosphate buffer and GSH stock solution to achieve a final

desired concentration (e.g., 1 mM).

Baseline Reading: Place the cuvette in the spectrophotometer and record the initial

absorbance spectrum.

Reaction Initiation: Add a small volume of the aldehyde stock solution to the cuvette to

initiate the reaction. The final concentration should be in excess of GSH to ensure pseudo-

first-order kinetics with respect to GSH.

Kinetic Monitoring: Immediately begin monitoring the decrease in absorbance at a

wavelength corresponding to the consumption of the aldehyde's conjugated system (typically

in the 210-300 nm range, specific λmax should be determined for each aldehyde) over time.

Data Analysis: Plot the change in absorbance versus time. The initial rate of the reaction can

be determined from the slope of this curve. Comparing the initial rates for each aldehyde

under identical conditions provides a quantitative measure of their relative reactivity towards

the thiol nucleophile.
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Conclusion
The comparative analysis reveals significant differences among the selected unsaturated

aldehydes.

Toxicity: There is a clear hierarchy in acute oral toxicity: Acrolein > Crotonaldehyde >>

Cinnamaldehyde. While quantitative data for 2-Methyl-4-pentenal is lacking, its status as a

reactive aldehyde warrants careful handling.

Reactivity: All four compounds are electrophilic Michael acceptors due to their α,β-

unsaturated aldehyde structure. This reactivity is the basis for their biological mechanism of

action, including the activation of the Nrf2 cytoprotective pathway. The specific rate of

reaction, however, is influenced by steric and electronic factors unique to each molecule's

structure.

Applications: Their uses range from highly controlled industrial synthesis and biocidal

applications for the more toxic acrolein and crotonaldehyde, to widespread use as a flavor

and fragrance agent for the much less toxic cinnamaldehyde. 2-Methyl-4-pentenal is a

valuable, though less common, building block in specialized organic synthesis.

For researchers and drug development professionals, this comparison highlights the diverse

profiles of unsaturated aldehydes. While their inherent reactivity can be harnessed for chemical

synthesis, it also presents significant toxicological challenges that correlate strongly with their

specific molecular structure. Cinnamaldehyde stands out as an example of a relatively safe,

naturally derived unsaturated aldehyde with potential therapeutic benefits, whereas acrolein

and crotonaldehyde represent highly hazardous industrial chemicals. 2-Methyl-4-pentenal fits
within this spectrum as a synthetic intermediate whose full toxicological profile requires further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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